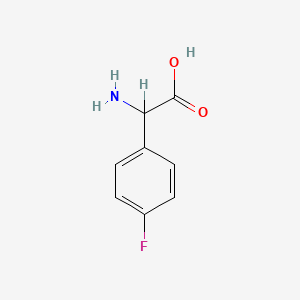

2-Amino-2-(4-fluorophenyl)acetic acid

Vue d'ensemble

Description

2-Amino-2-(4-fluorophenyl)acetic acid is a fluorinated glycine derivative with the molecular formula C₈H₈FNO₂ and a molecular weight of 169.15 g/mol (for the (R)-enantiomer) . It exists in enantiomeric forms:

- (R)-2-Amino-2-(4-fluorophenyl)acetic acid (CAS: 93939-74-3)

- (S)-2-Amino-2-(4-fluorophenyl)acetic acid (CAS: 144744-41-2) .

The compound is a key chiral building block in pharmaceutical synthesis due to its structural similarity to α-amino acids. Its hydrochloride salt (CAS: 1219399-79-7) has a molecular weight of 205.61 g/mol and is widely used in crystallography and life sciences research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-fluorophenyl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-fluorobenzaldehyde.

Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a reaction with ammonium acetate and potassium cyanide to form 4-fluorophenylacetonitrile.

Hydrolysis: The 4-fluorophenylacetonitrile is then hydrolyzed under acidic conditions to yield 4-fluorophenylacetic acid.

Amination: Finally, the 4-fluorophenylacetic acid is subjected to reductive amination using ammonia and a reducing agent such as sodium cyanoborohydride to produce this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperatures, pressures, and the use of industrial-grade reagents to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-2-(4-fluorophenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The amino and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Formation of 4-fluorobenzoylformic acid.

Reduction: Formation of 2-(4-fluorophenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Biochemical Applications

-

Enzyme Interaction :

- 2-Amino-2-(4-fluorophenyl)acetic acid has been shown to interact with various enzymes, influencing metabolic pathways. Its role as a substrate or inhibitor in enzymatic reactions is of significant interest in biochemical studies.

- Protein Structure Studies :

Pharmacological Applications

-

Hypolipidemic Activity :

- Research indicates that derivatives of this compound exhibit hypolipidemic effects. A study demonstrated that certain synthesized compounds showed significant antihyperlipidemic activity when tested on high-fat diet-induced hyperlipidemia in rats . This suggests potential therapeutic applications in managing lipid levels and related disorders.

- Antimicrobial Properties :

- Neurological Research :

Case Study 1: Synthesis and Biological Evaluation

A series of novel derivatives based on this compound were synthesized and evaluated for their biological activities. These studies revealed that specific modifications to the molecular structure enhanced hypolipidemic effects significantly compared to the parent compound .

Case Study 2: Antimicrobial Efficacy

In a comparative study, various derivatives of this compound were tested against common bacterial strains. Results indicated that certain compounds exhibited potent antimicrobial activity, suggesting their potential use as lead compounds for antibiotic development .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 2-Amino-2-(4-fluorophenyl)acetic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation and pain, contributing to its potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects and Physicochemical Properties

The fluorophenyl group in 2-amino-2-(4-fluorophenyl)acetic acid significantly influences its electronic and steric properties. Below is a comparison with analogs bearing different substituents:

Table 1: Key Attributes of this compound and Derivatives

*Calculated based on molecular formula.

Key Observations:

Electron-Withdrawing Groups: The trifluoromethyl group in (2R)-2-Amino-2-[4-(trifluoromethyl)phenyl]acetic acid increases lipophilicity and electron-withdrawing effects compared to the fluoro substituent .

Hydrogen Bonding: The 4-hydroxy analog (2-Amino-2-(4-hydroxyphenyl)acetic acid) exhibits stronger hydrogen-bonding capacity due to the -OH group, which may influence solubility and crystallinity .

Steric Effects :

- 2-Pyridyl substitution introduces a planar heterocyclic ring, altering steric interactions and electronic delocalization compared to phenyl derivatives .

Activité Biologique

2-Amino-2-(4-fluorophenyl)acetic acid, also known as (S)-4-fluorophenylglycine, is an amino acid derivative with significant biological activity. This compound has garnered attention in medicinal chemistry due to its unique structural features, particularly the presence of a fluorinated phenyl group, which enhances its lipophilicity and alters its interaction with various biological targets. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C8H8FNO2

- Molecular Weight : Approximately 169.15 g/mol

- Functional Groups : Amino group (-NH2), carboxylic acid group (-COOH), and a fluorinated phenyl group.

The fluorine atom in the phenyl group significantly affects the compound's pharmacokinetic properties, potentially leading to increased potency in biological assays compared to non-fluorinated analogs .

This compound primarily interacts with glycine receptors, which are crucial for neurotransmission in the central nervous system. Its binding affinity and efficacy at these receptors have been studied extensively:

- Glycine Receptors : The compound acts as a modulator at glycine receptors, influencing neuronal signaling pathways involved in motor control and sensory processing.

- Neurotransmitter Release : It may facilitate the release of neurotransmitters, contributing to its potential therapeutic effects in neurological disorders .

2. Antiviral Activity

The potential antiviral properties of this compound class are also noteworthy. Studies have shown that structurally related compounds can inhibit viral replication through various mechanisms:

- Flavivirus Targeting : Some derivatives have been investigated for their ability to inhibit flavivirus replication by targeting viral proteins essential for infection .

3. Neuroprotective Effects

There is emerging evidence that compounds like this compound may offer neuroprotective benefits:

- Neurodegenerative Disease Models : In vitro studies suggest that these compounds could mitigate neuronal damage in models of neurodegeneration, possibly through modulation of glycine receptor activity and reduction of excitotoxicity .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of fluorinated amino acids demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting MIC values lower than those of established antibiotics. This highlights the potential for developing new antimicrobial agents based on the structure of this compound .

Case Study 2: Neuroprotective Properties

In a recent investigation into neuroprotective agents, derivatives of this compound were tested in models of oxidative stress-induced neuronal injury. Results indicated a significant reduction in cell death and improved cellular viability, suggesting a protective role mediated through glycine receptor modulation .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for enantioselective production of 2-amino-2-(4-fluorophenyl)acetic acid, and how do enzymatic methods compare to chemical approaches?

Enantioselective synthesis of the (R)-enantiomer is achieved via dynamic kinetic resolution (DKR) using stereoselective nitrilases or multi-enzyme systems. For example, nitrilases from uncultured environmental samples catalyze the hydrolysis of nitrile precursors to the (R)-enantiomer under optimized conditions (pH 8, 37–40°C), yielding high enantiomeric excess (e.e.) . Enzymatic methods avoid harsh reagents (e.g., strong acids/bases) and provide superior stereocontrol compared to traditional chemical resolution, which often requires chiral auxiliaries or expensive catalysts.

Q. How is the enantiomeric purity of this compound validated in chiral synthesis?

Chiral high-performance liquid chromatography (HPLC) with polysaccharide-based columns (e.g., Chiralpak®) is standard for separating enantiomers. Polarimetry and nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., europium complexes) further confirm configuration . For instance, optical rotation values ([α]D) are cross-referenced with literature data (e.g., -13.2° in 3 N NaOH for the (S)-enantiomer) .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

- NMR : H and C NMR confirm the aromatic fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and α-amino acid backbone (δ ~3.8–4.2 ppm for the chiral center) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHFNO, MW 169.15) .

- X-ray crystallography : Resolves absolute configuration, though limited by crystal growth challenges due to hygroscopicity .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity of nitrilases in synthesizing (R)-2-amino-2-(4-fluorophenyl)acetic acid?

Nitrilases exhibit a conserved catalytic triad (Glu-Lys-Cys) that binds nitrile substrates. The 4-fluorophenyl group’s electron-withdrawing effect stabilizes transition states in the enzyme’s chiral pocket, favoring (R)-enantiomer formation. Mutagenesis studies reveal residues like Phe168 and Tyr194 in nitrilase sequences (e.g., from Alcaligenes sp.) control stereoselectivity by modulating substrate orientation .

Q. How do reaction parameters (pH, temperature, and solvent) influence yield and enantioselectivity in enzymatic synthesis?

- pH : Optimal activity occurs at pH 8, where the enzyme maintains ionization states critical for catalysis. Below pH 7, protonation of active-site residues reduces activity .

- Temperature : Reactions at 37–40°C balance enzyme stability and reaction rate. Higher temperatures (>45°C) denature nitrilases, lowering e.e. .

- Solvent : Aqueous buffers (e.g., ammonium chloride) minimize substrate/product inhibition. Co-solvents like DMSO (<10% v/v) enhance nitrile solubility without destabilizing enzymes .

Q. What advanced analytical strategies resolve contradictions in reported reaction yields or stereochemical outcomes?

- Design of Experiments (DoE) : Multi-factorial analysis identifies interactions between variables (e.g., substrate concentration vs. enzyme loading) that cause yield discrepancies .

- Kinetic modeling : Michaelis-Menten parameters (K, V) differentiate rate-limiting steps (e.g., substrate diffusion vs. catalytic turnover) .

- Cross-lab validation : Reproducing protocols with standardized reagents (e.g., ammonium chloride purity >99%) reduces variability .

Q. How can computational modeling predict enzyme-substrate interactions for novel fluorinated analogs?

Molecular docking (e.g., AutoDock Vina) simulates binding of 4-fluorophenyl nitriles to nitrilase active sites. Density functional theory (DFT) calculates transition-state energies to rationalize stereochemical outcomes. For example, fluorine’s van der Waals radius and electronegativity influence substrate positioning in the enzyme’s chiral pocket .

Q. What are the stability challenges of this compound under varying storage conditions?

The compound is hygroscopic and prone to racemization in aqueous solutions. Lyophilization or storage under inert gas (N) at -20°C preserves enantiomeric integrity. Degradation studies (HPLC monitoring) show <5% racemization after 6 months when stored desiccated .

Q. How is this compound utilized as a chiral building block in β-lactam antibiotic synthesis?

The (R)-enantiomer is a key intermediate for amoxicilloic acid derivatives. Coupling with β-lactam cores (e.g., 6-APA) via peptide bond formation requires protection/deprotection of the amino group (e.g., Fmoc strategy) to prevent racemization .

Q. What methodologies address low solubility in non-polar reaction systems?

Propriétés

IUPAC Name |

2-amino-2-(4-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFYKCYQEWQPTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7292-73-1 | |

| Record name | 4-Fluorophenylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7292-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1)-4-Fluorophenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007292731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7292-73-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (±)-4-fluorophenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.